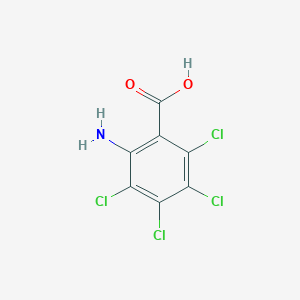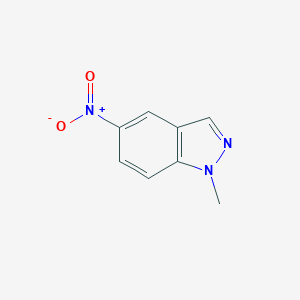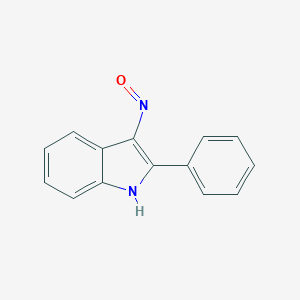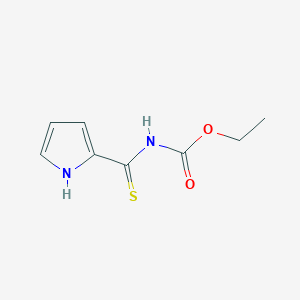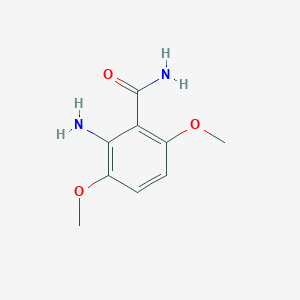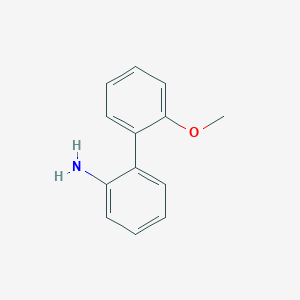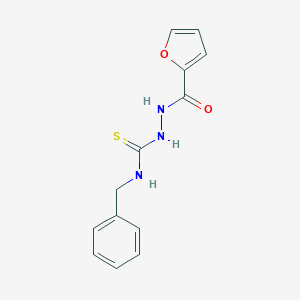
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C13H13N3O2S This compound is known for its unique structure, which includes a furan ring, a carboxylic acid group, and a hydrazide moiety
Méthodes De Préparation
The synthesis of N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-furancarboxylic acid, which is then converted into its corresponding acid chloride. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with phenylmethyl isothiocyanate under controlled conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, expanding the compound’s utility in synthetic chemistry.
Applications De Recherche Scientifique
N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic applications.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form covalent bonds with certain enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the furan ring and thioxomethyl group contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes and responses.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, N-Benzyl-2-(furan-2-carbonyl)hydrazinecarbothioamide stands out due to its unique combination of functional groups. Similar compounds include:
2-Furancarboxylic acid hydrazide: Lacks the phenylmethyl and thioxomethyl groups, resulting in different chemical and biological properties.
2-Thiophenecarboxylic acid hydrazide: Contains a thiophene ring instead of a furan ring, leading to variations in reactivity and applications.
Benzylhydrazine derivatives: These compounds have a benzyl group attached to the hydrazine moiety, which can influence their biological activity and chemical behavior.
Propriétés
Numéro CAS |
63224-31-7 |
|---|---|
Formule moléculaire |
C13H13N3O2S |
Poids moléculaire |
275.33 g/mol |
Nom IUPAC |
1-benzyl-3-(furan-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-7-4-8-18-11)15-16-13(19)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,19) |
Clé InChI |
ZNESDGIEXZIHAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
SMILES isomérique |
C1=CC=C(C=C1)CN=C(NNC(=O)C2=CC=CO2)S |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
Key on ui other cas no. |
63224-31-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


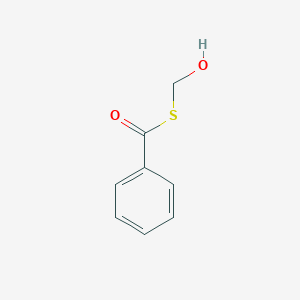
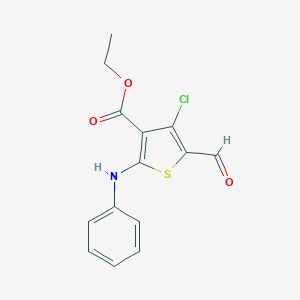
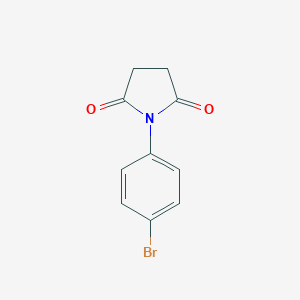
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
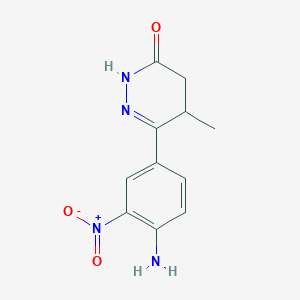
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
